4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
4-(2-methylpiperazin-1-yl)sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-10-9-14-6-7-15(10)18(16,17)12-4-2-11(8-13)3-5-12/h2-5,10,14H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBGNRXTSXSDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 2-Methylpiperazine
The most straightforward route involves reacting 4-cyanobenzenesulfonyl chloride with 2-methylpiperazine. This method mirrors sulfonamide-forming reactions described in patents for related compounds.
Procedure :
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Reaction Setup : Combine equimolar amounts of 4-cyanobenzenesulfonyl chloride and 2-methylpiperazine in dichloromethane (DCM) at 0–5°C under nitrogen.
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Base Addition : Introduce triethylamine (2.2 eq) to scavenge HCl, promoting complete conversion.
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Stirring : Allow the reaction to warm to room temperature and stir for 12–24 hours.
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Workup : Quench with water, extract with DCM, and dry over anhydrous Na₂SO₄.
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Purification : Recrystallize from n-propanol to isolate the product as a white solid.
Key Parameters :
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Solvent : Dichloromethane optimizes solubility of both reactants.
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Temperature : Low initial temperatures minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
Challenges :
Stepwise Assembly via Intermediate Halogenation
A patent detailing the synthesis of 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile suggests an alternative approach using halogenated intermediates:
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Synthesis of 4-(Chlorosulfonyl)benzonitrile :
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Treat 4-mercaptobenzonitrile with Cl₂ in acetic acid to form the sulfonyl chloride.
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Coupling with 2-Methylpiperazine :
Advantages :
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MIBK’s high boiling point (117°C) facilitates reflux conditions, improving reaction kinetics.
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K₂CO₃ effectively neutralizes HCl without forming water-soluble byproducts.
Limitations :
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Requires handling toxic chlorine gas during sulfonyl chloride preparation.
Optimization of Reaction Conditions
Solvent and Base Selection
Data from venetoclax intermediate synthesis and piperazine alkylation highlight critical solvent-base pairs:
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 25°C | 68 |
| Methyl isobutyl ketone | K₂CO₃ | 80°C | 72 |
| Acetonitrile | NaOH | 60°C | 58 |
Polar aprotic solvents (DCM, MIBK) outperform protic solvents due to better solubility of sulfonyl chlorides and amines.
Temperature and Stoichiometry
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Temperature : Reactions at 25–80°C show a trade-off between rate and side reactions. Elevated temperatures (80°C) in MIBK reduce reaction time but risk decomposition.
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Stoichiometry : A 1:1.05 molar ratio of sulfonyl chloride to piperazine minimizes disubstitution while ensuring complete conversion.
Purification and Characterization
Recrystallization
Recrystallization from n-propanol yields high-purity product (≥98% by HPLC), as demonstrated in analogous syntheses. Slow cooling (0–5°C) promotes crystal formation, reducing occluded impurities.
Salt Formation
Treating the free base with HCl in isopropyl alcohol generates a hydrochloride salt, simplifying isolation. This step is critical for pharmaceutical applications requiring stringent purity standards.
Analytical Data and Validation
While specific spectral data for this compound are unavailable, comparative analysis with similar compounds suggests:
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¹H NMR : Aromatic protons (δ 7.8–8.1 ppm), piperazine methyl (δ 1.2 ppm), and sulfonamide NH (δ 3.1 ppm).
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IR : Strong absorption at 2230 cm⁻¹ (C≡N) and 1350–1150 cm⁻¹ (S=O).
Industrial-Scale Considerations
Patents emphasize cost-effective reagents and scalable conditions:
Scientific Research Applications
Antiviral Properties
One of the notable applications of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is its role as an inhibitor of Hepatitis C Virus (HCV). Research indicates that derivatives of this compound exhibit promising antiviral activity:
- Mechanism of Action : These compounds block HCV replication at the entry stage, showcasing a novel mechanism distinct from traditional antiviral agents .
- Efficacy : For instance, a derivative with similar structural features demonstrated an EC₅₀ value of 0.022 μM against HCV, indicating potent antiviral properties with a high selectivity index (SI > 600) .
Neuropharmacological Effects
The piperazine component of this compound contributes to its interaction with serotonergic systems:
- Serotonin Receptor Modulation : Compounds containing piperazine rings have been studied for their ability to modulate serotonin receptors, which are crucial in treating mood disorders. The development of radioligands for imaging these receptors has been facilitated by such compounds .
Therapeutic Implications
The diverse applications of this compound extend to several therapeutic areas:
- Antiviral Therapy : As highlighted, its effectiveness against HCV positions it as a candidate for further development in antiviral therapies.
- Psychiatric Disorders : Given its potential effects on serotonin receptors, further exploration could lead to new treatments for depression and anxiety disorders.
- Cancer Research : The compound’s ability to inhibit specific kinases involved in cancer progression could be investigated further, similar to other piperazine-derived inhibitors .
Case Study 1: HCV Inhibition
A study investigating the antiviral properties of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives found that modifications to the piperazine structure significantly enhanced antiviral efficacy. The optimized compound exhibited robust activity against HCV and was well-tolerated in vivo, suggesting its potential as a therapeutic agent .
Case Study 2: Neuroimaging Applications
Research into serotonin receptor imaging using PET and SPECT has identified compounds related to this compound as effective radioligands. These studies have implications for understanding psychiatric conditions and optimizing drug dosages based on receptor occupancy levels .
Mechanism of Action
The mechanism by which 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile exerts its effects involves the interaction of its sulfonyl group with biological targets. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The molecular targets and pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
- Piperazine Substitution : The target compound’s 2-methylpiperazine group contrasts with 4-[(3-ethyl-1-piperazinyl)sulfonyl]benzonitrile (3-ethyl substituent), which exists as an oil, suggesting alkyl chain length and substitution position influence physical state .
- Benzonitrile Position : 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile (2-position benzonitrile) has a lower molecular weight (215.3 vs. 294.33) and lacks a sulfonyl group, reducing polarity compared to the target compound .
- Complexity and Melting Points : SZ4 , with a spirochromane-pyrimidine extension, exhibits a higher melting point (170–172°C) due to rigid structural elements, whereas simpler analogs like 7f (yellow solid) show stereoisomerism (d.r. 55:45) from chloro-hexyl substitutions .
Biological Activity
4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, anti-inflammatory, and anticancer therapies. This article reviews the current understanding of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a benzonitrile moiety, with a 2-methylpiperazine substituent. This structural arrangement is significant for its interactions with biological targets.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound, including:
Antiviral Studies
A study focused on the synthesis and evaluation of analogs related to this compound found that certain derivatives exhibited higher efficacy against HCV than previously known compounds. The structure-activity relationship (SAR) analysis highlighted the importance of the piperazine ring in enhancing antiviral activity .
Anti-inflammatory Mechanisms
The anti-inflammatory potential was assessed using RAW264.7 macrophage cells. The compound showed a reduction in LPS-induced NO production, with results indicating a decrease from 68.32% (control) to 48.29% after treatment with the compound, demonstrating its efficacy compared to standard anti-inflammatory agents .
Antitumor Potential
While direct studies on this compound's antitumor effects are sparse, related compounds have shown improved antitumor activity when modified with electron-withdrawing groups such as –NO₂ and –CN. These modifications enhance interaction with tumor cells, suggesting a pathway for further research into this compound's potential in cancer therapy .
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Antiviral | Inhibits HCV replication | |
| Anti-inflammatory | Reduces NO secretion in macrophages | |
| Antitumor | Potential activity; requires further study |
Case Studies
- Antiviral Efficacy : In a study examining various benzonitrile derivatives, this compound was identified as a promising candidate for further development as an HCV inhibitor due to its favorable pharmacokinetic profile and low toxicity .
- Inflammation Model : The compound's ability to inhibit NO production was tested in a controlled experiment using RAW264.7 cells pre-treated with LPS, revealing significant anti-inflammatory potential compared to established drugs like PDTC .
Q & A
Basic Research Questions
Q. How can the synthesis of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile be optimized for academic research?
- Methodological Answer : The synthesis typically involves sulfonylation reactions. For example, coupling a benzonitrile derivative with a substituted piperazine under reflux conditions using acetonitrile as a solvent and K₂CO₃ as a base (reflux for 4–5 hours). Adjusting pH to 9–10 with Na₂CO₃ during intermediate steps can improve yield . Purification may require column chromatography or recrystallization. Optimization should focus on reaction time, temperature, and stoichiometric ratios of reactants .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example, sulfonyl protons typically resonate at δ 7.80–8.18 ppm, while nitrile groups do not appear in proton NMR but can be inferred from carbon signals (δ ~117–121 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₃N₃O₂S: 278.0698) .
- IR Spectroscopy : Look for sulfonyl (S=O) stretches at ~1321 cm⁻¹ and nitrile (C≡N) stretches at ~2230 cm⁻¹ .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential dust/aerosol formation.
- Store in a cool, dry place away from oxidizing agents. Refer to Safety Data Sheets (SDS) for specific hazards; for example, related piperazine derivatives may cause respiratory irritation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for sulfonamide-containing benzonitrile derivatives?
- Methodological Answer :
- Substituent Variation : Modify the piperazine ring (e.g., 2-methyl vs. 4-methyl substituents) or the benzonitrile core (e.g., halogenation at the 3-position) to assess biological activity changes.
- Biological Assays : Test derivatives against target enzymes (e.g., falcipain-2 for antimalarial activity) using IC₅₀ measurements. For example, analogs with bulky sulfonyl groups showed reduced Plasmodium viability .
- Computational Modeling : Use docking studies to predict binding affinities to active sites .
Q. What reaction mechanisms explain the sulfonylation of benzonitrile derivatives?
- Methodological Answer :
- Iodine-Mediated Sulfonylation : In reactions with pyridine N-oxides, iodine acts as a Lewis acid to activate sulfonylating agents, facilitating electrophilic substitution at the benzonitrile’s para position. This method achieves regioselectivity (>90% yield in some cases) .
- Base-Promoted Coupling : K₂CO₃ deprotonates the piperazine, enabling nucleophilic attack on the sulfonyl chloride intermediate .
Q. How should researchers address discrepancies in NMR data for diastereomeric byproducts?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by diastereomers (e.g., d.r. = 55:45 in isoindolinone derivatives) .
- X-ray Crystallography : Confirm absolute configuration if chiral centers are present.
- Chromatographic Separation : Use HPLC with chiral columns to isolate isomers before analysis .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or methylpiperazine) to enhance solubility.
- Metabolic Stability : Replace labile substituents (e.g., ester groups) with stable analogs (e.g., amides).
- Case Study : Derivatives with 4-hydroxypiperidine showed reduced cytotoxicity in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
